molecular formula C10H8BrF2NO B1383841 1-(4-Bromo-2,6-difluorobenzoyl)azetidine CAS No. 1880270-81-4

1-(4-Bromo-2,6-difluorobenzoyl)azetidine

Cat. No. B1383841
CAS RN: 1880270-81-4
M. Wt: 276.08 g/mol
InChI Key: DIIJZYPBVVLITJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines, such as 1-(4-Bromo-2,6-difluorobenzoyl)azetidine, can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates. The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine is characterized by a four-membered nitrogen-containing heterocycle . This structure is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization .

Scientific Research Applications

Synthesis and Transformation of Azetidine Derivatives

  • Stereoselective Synthesis : Azetidine derivatives, closely related to 1-(4-Bromo-2,6-difluorobenzoyl)azetidine, have been employed in stereoselective synthesis of cis-3,4-disubstituted piperidines. This process involves ring transformation of 2-(2-mesyloxyethyl)azetidines, serving as valuable templates in medicinal chemistry (Mollet et al., 2011).

  • Synthesis of Functionalized Azetidines : The synthesis of functionalized azetidines using derivatives like 3-bromo-3-ethylazetidines has been demonstrated. These methods have been utilized to prepare novel azetidine and spirocyclic azetidine building blocks (Stankovic et al., 2013).

Biological Evaluation and Applications

  • Dopaminergic Antagonist Potency : Certain azetidine derivatives have been evaluated for their potency as dopaminergic antagonists. Substituted compounds were biologically evaluated for their affinity for D2 and D4 receptors (Metkar et al., 2013).

  • Antimicrobial Study : Novel azetidine derivatives, like 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones, have been synthesized and shown to possess significant antimicrobial activities against various bacterial and fungal strains (Gandhi et al., 2020).

  • Antibacterial and Antitumor Activity : The synthesis of new quinolone antibiotics utilizing azetidine derivatives has been explored, with some exhibiting greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to existing fluoroquinolones (Ikee et al., 2008).

Chemical and Pharmacological Properties

  • Strain-Release-Driven Synthesis : A novel method for the modular synthesis of azetidines, exploiting the high ring strain associated with azabicyclo[1.1.0]butane, has been developed. This approach is useful in medicinal chemistry for creating azetidine-containing pharmaceuticals like cobimetinib (Fawcett et al., 2019).

  • Cycloreversion via Oxidative Electron Transfer : The cycloreversion of azetidines, like 1,2,3-triphenylazetidine, has been achieved by electron transfer, leading to products like cis- and trans-stilbene and N-benzylideneaniline (Andreu et al., 2008).

Mechanism of Action

The mechanism of action of azetidines, such as 1-(4-Bromo-2,6-difluorobenzoyl)azetidine, is largely driven by their ring strain. This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space, but is also correlated to improved pharmacokinetic properties and toxicological benefits . Despite these desirable characteristics, azetidines remain underutilized in current medicinal chemistry, which is a direct result of a lack of efficient synthetic methods for their construction . Future research will likely focus on developing more efficient methods for the synthesis and functionalization of azetidines .

properties

IUPAC Name

azetidin-1-yl-(4-bromo-2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2NO/c11-6-4-7(12)9(8(13)5-6)10(15)14-2-1-3-14/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIJZYPBVVLITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=C2F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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